molecular formula C12H14N2O B15324702 5-(1H-benzimidazol-2-yl)pentan-2-one CAS No. 49660-12-0

5-(1H-benzimidazol-2-yl)pentan-2-one

Cat. No.: B15324702
CAS No.: 49660-12-0
M. Wt: 202.25 g/mol
InChI Key: FUOXXCAMPKQNGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1H-Benzimidazol-2-yl)pentan-2-one is a benzimidazole derivative characterized by a pentan-2-one chain attached to the 2-position of the benzimidazole core. The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as enzymes and receptors . The ketone group in the pentan-2-one moiety may influence electronic properties and solubility, distinguishing it from other benzimidazole derivatives.

Properties

CAS No.

49660-12-0

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

5-(1H-benzimidazol-2-yl)pentan-2-one

InChI

InChI=1S/C12H14N2O/c1-9(15)5-4-8-12-13-10-6-2-3-7-11(10)14-12/h2-3,6-7H,4-5,8H2,1H3,(H,13,14)

InChI Key

FUOXXCAMPKQNGW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCC1=NC2=CC=CC=C2N1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features of Selected Benzimidazole Derivatives

Compound Name Core Structure Substituents/Functional Groups Key Structural Differentiation
5-(1H-Benzimidazol-2-yl)pentan-2-one Benzimidazole Pentan-2-one chain at position 2 Linear aliphatic ketone side chain
Albendazole Benzimidazole Methyl carbamate and propylthio groups Sulfur-containing side chain and carbamate
5-(1H-Benzimidazol-2-yl)benzene-1,2,3-triol Benzimidazole Trihydroxybenzene at position 5 Polar phenolic substituents
5-(4-(1H-Benzimidazol-2-yl)phenyl)-1,3,4-oxadiazole-2-thiol Benzimidazole-oxadiazole hybrid Oxadiazole-thiol and phenyl linker Heterocyclic fusion and sulfur moiety
Lifirafenib Benzimidazole-cyclopropa[b]benzofuran Trifluoromethyl and naphthyridinone groups Complex polycyclic framework

Key Observations :

  • The pentan-2-one chain in the target compound introduces a flexible aliphatic ketone, contrasting with Albendazole’s rigid carbamate and sulfur groups .
  • Unlike 5-(1H-benzimidazol-2-yl)benzene-1,2,3-triol, which has polar hydroxyl groups enhancing water solubility, the ketone in the target compound may reduce polarity, affecting log P and membrane permeability .
  • Hybrids like oxadiazole-thiol derivatives () incorporate additional heterocycles for enhanced bioactivity, a feature absent in the target compound.

Key Observations :

  • The target compound’s synthesis is inferred to follow classic benzimidazole formation via condensation, whereas hybrids require multi-step reactions (e.g., oxadiazole ring closure) .

Pharmacological and Physicochemical Comparison

Key Observations :

  • The target compound’s ketone group may confer intermediate lipophilicity (log P ~2.5), balancing solubility and permeability better than Albendazole (log P 2.55) but less than phenolic derivatives .

Biological Activity

5-(1H-benzimidazol-2-yl)pentan-2-one, a compound within the benzimidazole family, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.

  • Molecular Formula : C12H14N2O
  • Molecular Weight : 218.25 g/mol
  • IUPAC Name : this compound
  • CAS Number : 49660-12-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound exhibits the following mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, which could lead to therapeutic effects in conditions such as cancer and inflammation.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties, potentially making it useful in treating infections caused by resistant strains.

Antitumor Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit significant antitumor properties. A study demonstrated that compounds with a benzimidazole core often interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Properties

A recent study highlighted the compound's potential antimicrobial activity against various bacterial strains. The results indicated that this compound exhibited moderate inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its application in developing new antibiotics .

Case Studies and Research Findings

  • Antitumor Efficacy :
    • In vitro studies revealed that this compound significantly reduced cell viability in several cancer cell lines. The compound induced apoptosis through the activation of caspase pathways .
    • A particular focus was on its effect on breast cancer cells, where it demonstrated a dose-dependent reduction in proliferation .
  • Antimicrobial Activity :
    • A study assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating promising antibacterial properties .
  • Mechanistic Insights :
    • Molecular dynamics simulations provided insights into how this compound interacts with target proteins, revealing binding affinities that suggest a strong potential for therapeutic use .

Comparative Analysis with Similar Compounds

Compound NameAntitumor ActivityAntimicrobial ActivityMechanism of Action
This compoundSignificantModerateMicrotubule disruption
Benzimidazole Derivative AHighLowDNA intercalation
Benzimidazole Derivative BModerateHighEnzyme inhibition

Q & A

Q. How can researchers optimize the synthesis of 5-(1H-benzimidazol-2-yl)pentan-2-one to improve yield and purity?

Methodological Answer: The synthesis of benzimidazole derivatives typically involves condensation reactions between o-phenylenediamine analogs and carbonyl-containing precursors. For this compound:

  • Reaction Design: Use pentan-2-one as the ketone precursor and an appropriately substituted o-phenylenediamine derivative under acidic conditions (e.g., HCl or acetic acid).
  • Catalyst Optimization: Introduce mild Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency, as seen in analogous benzimidazole syntheses .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) may improve solubility of intermediates, while ethanol/water mixtures facilitate crystallization .
  • Purity Control: Monitor reaction progress via TLC or HPLC and employ recrystallization using ethanol/water (7:3 v/v) to isolate high-purity product .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR can confirm the benzimidazole ring structure (e.g., aromatic protons at δ 7.2–8.1 ppm) and the pentan-2-one moiety (ketone carbonyl at ~208 ppm in ¹³C NMR). Compare with spectral databases of similar compounds .
  • IR Spectroscopy: Identify key functional groups: N-H stretching (~3400 cm⁻¹ for benzimidazole), C=O (1700–1750 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (C₁₂H₁₄N₂O; theoretical 202.1106 g/mol) and fragmentation patterns .

Q. How can researchers address solubility challenges for this compound in biological assays?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO (≤5% v/v) for initial dissolution, followed by dilution in PBS or cell culture media.
  • Salt Formation: Explore hydrochloride or phosphate salts to enhance aqueous solubility, as demonstrated for structurally related benzimidazoles .
  • Liposomal Encapsulation: For in vivo studies, formulate with lipid-based carriers to improve bioavailability .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in hydrogen-bonding patterns observed for this compound?

Methodological Answer:

  • Data Collection: Use single-crystal X-ray diffraction (SCXRD) with synchrotron radiation for high-resolution data. Ensure crystal quality via slow evaporation from ethanol .
  • Refinement: Apply SHELXL for structure solution, focusing on hydrogen-bonding parameters (e.g., D–H···A distances and angles). Compare with graph set analysis (e.g., Etter’s rules) to classify motifs (e.g., R₂²(8) rings) .
  • Validation: Cross-reference with computational models (DFT or MD simulations) to confirm stability of observed H-bond networks .

Q. What strategies can predict the biological activity of this compound based on its structure?

Methodological Answer:

  • QSAR Modeling: Train models using datasets of benzimidazole derivatives with known activities (e.g., kinase inhibition or antiparasitic effects). Key descriptors include logP, H-bond acceptors, and topological polar surface area .
  • Molecular Docking: Screen against targets like histone deacetylases (HDACs) or β-tubulin, leveraging the benzimidazole core’s affinity for these proteins .
  • In Vitro Profiling: Prioritize assays for cytotoxicity (MTT assay) and enzymatic inhibition (e.g., HDAC fluorometric kits) .

Q. How can researchers analyze potential tautomeric forms of this compound in solution?

Methodological Answer:

  • Dynamic NMR: Perform variable-temperature ¹H NMR in DMSO-d₆ to detect tautomeric equilibria (e.g., imidazole NH proton exchange) .
  • pH-Dependent Studies: Use UV-Vis spectroscopy to monitor absorption shifts across pH 2–12, identifying dominant tautomers (e.g., neutral vs. deprotonated forms) .
  • Computational Chemistry: Calculate relative energies of tautomers using Gaussian at the B3LYP/6-31G* level .

Q. What crystallographic techniques can elucidate polymorphism in this compound?

Methodological Answer:

  • Polymorph Screening: Recrystallize from solvents of varying polarity (e.g., hexane, ethyl acetate, methanol) and analyze via SCXRD .
  • Thermal Analysis: Use DSC and TGA to identify phase transitions and stability of polymorphs .
  • Powder XRD: Compare experimental diffractograms with simulated patterns from single-crystal data to detect polymorphic impurities .

Q. How can conflicting spectral data for this compound be reconciled during structural elucidation?

Methodological Answer:

  • Multi-Technique Cross-Validation: Combine NMR, IR, and MS data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .
  • Isotopic Labeling: Synthesize ¹⁵N-labeled analogs to resolve overlapping signals in NMR spectra .
  • Crystallographic Confirmation: Resolve ambiguities (e.g., regiochemistry) via SCXRD, as demonstrated for related benzimidazoles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.